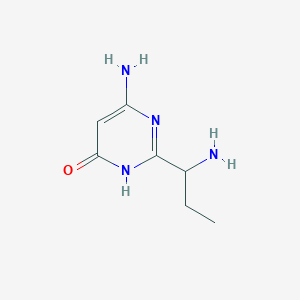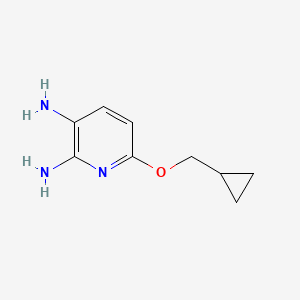
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a piperidine ring, a triazole ring, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(piperidin-3-yl)propanoic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or piperidine derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of 5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-(Piperidin-3-yl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
- 5-(Piperidin-3-yl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(Piperidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H18N4S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
3-piperidin-3-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H18N4S/c1-7(2)14-9(12-13-10(14)15)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
InChIキー |
YIJDMGSSJXXVIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NNC1=S)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


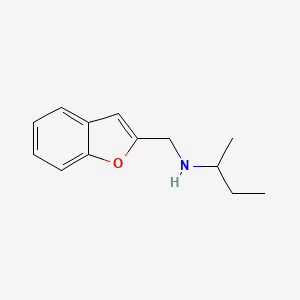
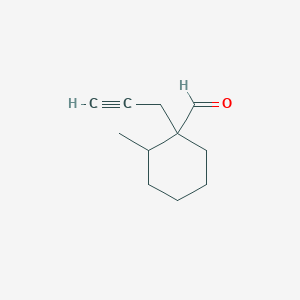


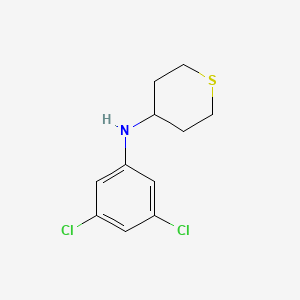
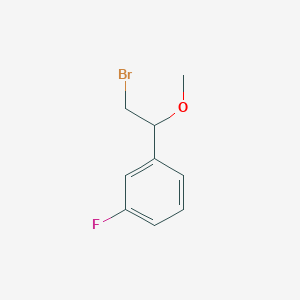
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)
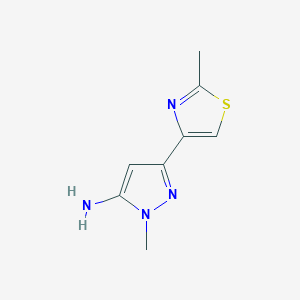
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
![2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid](/img/structure/B13314084.png)
![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B13314090.png)
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)
